molecular formula C10H13N5O5 B1665527 Adenosine N1-oxide CAS No. 146-92-9

Adenosine N1-oxide

Katalognummer: B1665527
CAS-Nummer: 146-92-9
Molekulargewicht: 283.24 g/mol
InChI-Schlüssel: QHFLZHVITNUFMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Adenosine N1-oxide is a naturally occurring molecule found in royal jelly. It is an oxidized product of adenosine at the N1 position of the adenine base moiety. Adenosine itself is a potent endogenous anti-inflammatory and immunoregulatory molecule, but its clinical application is limited due to its extremely short half-life in blood. This compound, however, is refractory to adenosine deaminase-mediated conversion to inosine, making it more stable and functionally potent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Adenosine N1-oxide can be synthesized through the oxidation of adenosine. The specific reaction conditions and reagents used for this oxidation process are not widely documented in the literature. it is known that the oxidation occurs at the N1 position of the adenine base moiety .

Industrial Production Methods: Given its presence in royal jelly, extraction from this natural source could be a potential method for obtaining the compound on a larger scale .

Analyse Chemischer Reaktionen

Oxidation Chemistry

The electrochemical oxidation of adenosine N1-oxide at a pyrolytic graphite electrode reveals pH-dependent behavior:

  • pH 1.4–9.8 : Oxidation follows a two-electron transfer mechanism, forming dihydroxytrimers as major products .

  • pH 7.0 : A mixed mechanism involving ~2.7 electrons per mole produces dihydroxytrimers .

Table 1: Oxidation Products and Conditions

pH RangeElectron TransferMajor Product
1.4–9.82 electrons/molDihydroxytrimers
7.0~2.7 electrons/molDihydroxytrimers

Enzymatic Stability and Degradation

This compound exhibits enhanced stability compared to adenosine due to resistance to adenosine deaminase . This enzyme typically converts adenosine to inosine but fails to act on the N1-oxide derivative .

Table 2: Stability Comparison

CompoundAdenosine Deaminase Resistance
AdenosineNo
This compoundYes

Anti-inflammatory Activity

This compound inhibits pro-inflammatory cytokines (TNF-α, IL-6, IL-1) by modulating the PI3K/Akt/GSK-3β pathway . This mechanism suppresses macrophage activation and reduces mortality in endotoxemic shock models .

Table 3: Cytokine Inhibition

CytokineInhibition by ANOSource
TNF-αYes
IL-6Yes
IL-1Yes

Adduct Formation

This compound reacts with 1,3-butadiene (BM) to form diastereomeric N1-adenosine adducts , which undergo Dimroth rearrangement or deamination to yield N6-adenosine or N1-inosine adducts . These adducts are unstable at pH 7.4 (half-life: ~7–9.5 h) .

Reaction Pathway :

  • BM + this compound → N1-adenosine adducts

  • Rearrangement → N6-adenosine adducts

  • Deamination → N1-inosine adducts

Structural Analysis

The molecular formula of this compound is C₁₀H₁₃N₅O₅ , with a molecular weight of 283.24 g/mol . Its structure includes an oxidized N1 position on the adenine base and a ribose sugar .

Key Properties :

  • Solubility : Water-soluble .

  • Thermal Stability : Melting point not explicitly reported, but stable under physiological conditions .

  • NMR Data :

    • 1H-NMR : δ 8.663 (s, 1H), 8.565 (s, 1H), 5.885 (d, J = 5.4, 1H) .

    • 13C-NMR : δ 143.28, 142.41, 148.32 (aromatic carbons) .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

Mechanism of Action
Adenosine N1-oxide exhibits significant anti-inflammatory properties. Research has shown that it can inhibit the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from activated macrophages. This inhibition occurs without affecting cell proliferation, making ANO a promising candidate for treating inflammatory disorders .

Case Studies

  • LPS-Induced Endotoxin Shock Model : In a study utilizing a lipopolysaccharide (LPS)-induced endotoxin shock model in mice, ANO demonstrated a reduction in inflammatory mediator secretion at lower concentrations compared to adenosine itself. The study highlighted that ANO's anti-inflammatory effects are mediated through the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which subsequently phosphorylates glycogen synthase kinase-3β (GSK-3β), leading to a negative regulation of the inflammatory response .
  • Differentiation of Mesenchymal Stem Cells : ANO has also been shown to promote the differentiation of mesenchymal stem cells into osteoblasts and adipocytes. In vitro studies indicated that ANO enhances alkaline phosphatase activity and calcium deposition in pre-osteoblastic cells, suggesting its utility in regenerative medicine .

Antiviral Properties

This compound has been investigated for its antiviral capabilities, particularly against the vaccinia virus. Research indicates that ANO can inhibit viral replication by incorporating into viral mRNA, thus blocking viral gene expression. This unique mechanism suggests that ANO could serve as a basis for developing antiviral therapies .

Regenerative Medicine Applications

The regenerative potential of this compound is underscored by its ability to influence cellular differentiation and proliferation. Its role in promoting osteogenic differentiation positions it as a valuable agent in bone regeneration therapies. Furthermore, its effects on adipocyte differentiation indicate potential applications in metabolic disorders related to obesity .

Summary Table of Applications

Application AreaMechanismKey Findings
Anti-inflammatoryInhibition of TNF-α and IL-6 secretionEffective in LPS-induced models; upregulates GSK-3β
AntiviralIncorporation into viral mRNAInhibits vaccinia virus replication
Regenerative MedicinePromotes differentiation of stem cellsEnhances osteoblast and adipocyte formation

Wirkmechanismus

Adenosine N1-oxide exerts its effects through several molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Adenosine N1-oxide is structurally similar to adenosine but is functionally more potent due to its stability against adenosine deaminase. Other similar compounds include:

This compound’s uniqueness lies in its stability and potent anti-inflammatory effects, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

Adenosine N1-oxide (ANO) is an oxidized derivative of adenosine, primarily found in royal jelly. Recent studies have highlighted its significant biological activities, particularly its anti-inflammatory effects and potential applications in regenerative medicine. This article synthesizes findings from various research studies to elucidate the biological activity of ANO.

Anti-Inflammatory Effects

Research indicates that ANO exhibits potent anti-inflammatory properties. It has been shown to inhibit the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from lipopolysaccharide (LPS)-stimulated macrophages without affecting cell proliferation. The underlying mechanism involves the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in regulating inflammatory responses.

  • Cytokine Inhibition : ANO significantly reduces TNF-α and IL-6 levels in activated macrophages, suggesting its utility in managing inflammatory disorders .
  • Signaling Pathways : The compound enhances the phosphorylation of Akt and glycogen synthase kinase-3β (GSK-3β), which are critical for mediating anti-inflammatory responses .
  • Cell Differentiation : ANO promotes differentiation of mesenchymal stem cells into osteoblasts and adipocytes, indicating its role in regenerative medicine .

Table 1: Summary of Biological Activities of this compound

Activity Effect Mechanism
Anti-inflammatoryInhibits TNF-α and IL-6 secretionPI3K/Akt signaling pathway
Osteogenic differentiationPromotes alkaline phosphatase activity and calcium depositionUpregulation of osteogenic markers
Adipogenic differentiationEnhances differentiation of preadipocytesLower concentrations compared to adenosine

Study on Macrophage Activation

In a controlled study, RAW264.7 macrophage cells were treated with LPS to simulate an inflammatory response. Treatment with ANO resulted in a dose-dependent decrease in TNF-α and IL-6 production, confirming its anti-inflammatory properties. The study also demonstrated that ANO did not inhibit cell growth, indicating that its effects are specifically targeted at inflammation rather than general cytotoxicity .

Osteogenic Differentiation

Another significant finding was the effect of ANO on osteoblastic differentiation. In MC3T3-E1 cells treated with ANO, alkaline phosphatase activity increased significantly, suggesting enhanced osteogenic potential. This effect was inhibited by Wortmannin, a PI3K inhibitor, reinforcing the role of the PI3K/Akt pathway in mediating these effects .

Potential Applications

Given its biological activities, ANO presents promising applications in:

  • Regenerative Medicine : Its ability to promote cell differentiation makes it a candidate for therapies aimed at bone regeneration and tissue repair.
  • Anti-inflammatory Treatments : Due to its efficacy in reducing pro-inflammatory cytokines, ANO could be explored as a therapeutic agent for conditions characterized by chronic inflammation.

Eigenschaften

IUPAC Name

2-(1-hydroxy-6-iminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c11-8-5-9(13-3-15(8)19)14(2-12-5)10-7(18)6(17)4(1-16)20-10/h2-4,6-7,10-11,16-19H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFLZHVITNUFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=CN(C2=N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14215-95-3, 146-92-9, 7013-17-4
Record name NSC135656
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135656
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC128561
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC97110
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97110
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC96007
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96007
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adenosine N1-oxide
Reactant of Route 2
Adenosine N1-oxide
Reactant of Route 3
Adenosine N1-oxide
Reactant of Route 4
Adenosine N1-oxide
Reactant of Route 5
Adenosine N1-oxide
Reactant of Route 6
Adenosine N1-oxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.